molecular formula C9H6BrN3O2 B13931587 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid

7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13931587
M. Wt: 268.07 g/mol
InChI Key: JMNFDQVASKIHSI-UHFFFAOYSA-N
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Description

7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a bromine atom at the 6th position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The bromine atom at the 6th position can be substituted with other groups, resulting in a wide range of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .

Scientific Research Applications

7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like nalidixic acid exert their effects by inhibiting bacterial DNA synthesis, leading to cell death. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act similarly by interfering with essential biological processes .

Comparison with Similar Compounds

Uniqueness: Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11/h1-3H,(H,14,15)(H2,11,12,13)

InChI Key

JMNFDQVASKIHSI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)Br

Origin of Product

United States

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